molecular formula C16H17N3O2S2 B12178971 3-phenyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide

3-phenyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12178971
M. Wt: 347.5 g/mol
InChI Key: GFIANRWCNFTFAQ-UHFFFAOYSA-N
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Description

3-phenyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a thiadiazole ring, and an oxathiine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization.

    Formation of the Oxathiine Ring: The oxathiine ring can be formed by reacting a suitable diol with sulfur and a base, followed by cyclization.

    Coupling of the Rings: The phenyl ring and the thiadiazole ring are coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nucleophilic reagents such as amines.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups attached to the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 3-phenyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, the compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-1,3,4-thiadiazole: A simpler compound with a similar thiadiazole ring but lacking the oxathiine ring.

    5,6-dihydro-1,4-oxathiine: A compound with a similar oxathiine ring but lacking the thiadiazole ring.

    N-phenylcarboxamide: A compound with a similar phenylcarboxamide structure but lacking the thiadiazole and oxathiine rings.

Uniqueness

3-phenyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C16H17N3O2S2

Molecular Weight

347.5 g/mol

IUPAC Name

5-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C16H17N3O2S2/c1-10(2)15-18-19-16(23-15)17-14(20)12-13(22-9-8-21-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,17,19,20)

InChI Key

GFIANRWCNFTFAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3

Origin of Product

United States

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